N,N-diallyl-2-(3-methylphenyl)acetamide
Description
N,N-Diallyl-2-(3-methylphenyl)acetamide is an acetamide derivative featuring a 3-methylphenyl group at the C2 position and diallyl substituents on the nitrogen atom. Acetamides with aromatic and aliphatic substituents are widely studied for their biological activity, coordination chemistry, and structural diversity .
Properties
IUPAC Name |
2-(3-methylphenyl)-N,N-bis(prop-2-enyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-9-16(10-5-2)15(17)12-14-8-6-7-13(3)11-14/h4-8,11H,1-2,9-10,12H2,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQFZVBLKHKXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Crystalline Properties
The meta-substitution pattern on the phenyl ring (3-methyl group) is critical in determining solid-state geometry. For example:
- N-(3-methylphenyl)-2,2,2-trichloro-acetamide (3MPTCA) crystallizes in a monoclinic system with one molecule per asymmetric unit, while N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (35DMPTCA) has two molecules per unit due to steric effects .
Table 1: Crystallographic Parameters of Selected Acetamides
| Compound | Crystal System | Space Group | Molecules/Unit | Reference |
|---|---|---|---|---|
| 3MPTCA | Monoclinic | P21/c | 1 | |
| 35DMPTCA | Monoclinic | P21/c | 2 | |
| N-[(2-Hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide | Monoclinic | P21/c | 8 |
Table 2: Bioactivity of Selected Acetamides
Physicochemical Properties
- N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide () has a logP of 3.52 , indicating moderate lipophilicity. The diallyl groups in N,N-diallyl-2-(3-methylphenyl)acetamide may increase logP further, enhancing membrane permeability but reducing aqueous solubility .
- Hydrogen bonding capacity (e.g., N–H···O/N interactions in ) is critical for stability. The absence of an N–H group in N,N-diallyl derivatives may limit such interactions, affecting crystallization .
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